N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzothiophene ring fused with a pyrazole ring, which is further functionalized with a cyano group and a fluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Ring: Starting from a suitable precursor, the benzothiophene ring can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.
Formation of the Pyrazole Ring: The pyrazole ring can be formed through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Functionalization with Fluorophenoxy Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of signaling cascades, binding to active sites, or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazole-3-carboxamide: Lacks the fluorophenoxy moiety.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Contains a chlorophenoxy group instead of a fluorophenoxy group.
Uniqueness
The presence of the fluorophenoxy moiety in N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide might confer unique properties such as increased lipophilicity, enhanced binding affinity to certain targets, or improved stability compared to similar compounds.
Properties
Molecular Formula |
C20H17FN4O2S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H17FN4O2S/c21-15-6-2-3-7-17(15)27-12-25-10-9-16(24-25)19(26)23-20-14(11-22)13-5-1-4-8-18(13)28-20/h2-3,6-7,9-10H,1,4-5,8,12H2,(H,23,26) |
InChI Key |
PZAFWIZMPOUBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN(C=C3)COC4=CC=CC=C4F)C#N |
Origin of Product |
United States |
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